molecular formula C8H12BrNO B3099887 4-(3-Bromopropyl)-3,5-dimethyl-1,2-oxazole CAS No. 135510-62-2

4-(3-Bromopropyl)-3,5-dimethyl-1,2-oxazole

Cat. No.: B3099887
CAS No.: 135510-62-2
M. Wt: 218.09 g/mol
InChI Key: PSZCBAKOESJAAY-UHFFFAOYSA-N
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Description

Overview of Oxazole (B20620) Heterocycles: Structure, Nomenclature, and Fundamental Reactivity

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. semanticscholar.orgiajps.com The atoms of the oxazole ring (three carbon, one nitrogen, and one oxygen) are sp2-hybridized and planar, with a total of six delocalized π-electrons that confer aromatic character. semanticscholar.org This aromaticity, however, is less pronounced than in analogous sulfur-containing thiazoles, rendering the oxazole ring susceptible to specific types of reactions. wikipedia.org According to the IUPAC system, the nomenclature of oxazole derivatives involves numbering the ring starting from the oxygen atom as 1 and proceeding towards the nitrogen atom. ekb.eg

Oxazoles are weakly basic, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8. wikipedia.org Their reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attack at different positions, as well as participation in cycloaddition reactions. The most acidic proton is at the C2 position, which can be removed by a strong base, leading to ring-opening or further functionalization. semanticscholar.orgwikipedia.org Electrophilic substitution typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. semanticscholar.orgwikipedia.org Conversely, the C2 position is the most common site for nucleophilic substitution, particularly if a good leaving group is present. semanticscholar.org Oxazoles can also act as dienes in Diels-Alder reactions, providing a synthetic route to substituted pyridines. semanticscholar.orgwikipedia.org

Property Description Relevant Ring Position(s)
Basicity Weakly basic character.N3
Deprotonation Most acidic ring proton, allowing for lithiation.C2
Electrophilic Substitution Preferred site for attack by electrophiles.C5
Nucleophilic Substitution Preferred site for attack by nucleophiles (with a leaving group).C2
Cycloaddition Can act as a diene in Diels-Alder reactions.Full Ring

Significance of Bromine Functionality in Organic Synthesis and Functionalization

The presence of a bromine atom in an organic molecule imparts a high degree of synthetic versatility. Bromine is an excellent leaving group, making alkyl and aryl bromides key substrates for a wide array of nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, including amines, alkoxides, and cyanides.

Furthermore, the bromine atom is instrumental in the formation of carbon-carbon bonds, which is a cornerstone of complex molecule synthesis. Organobromine compounds are common precursors for organometallic reagents, such as Grignard reagents (R-MgBr), which are potent carbon nucleophiles. They are also critical coupling partners in numerous palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. ijpsonline.com These reactions enable the efficient formation of bonds between sp2- and sp-hybridized carbon atoms, facilitating the construction of complex molecular architectures from simpler precursors. Bromination itself is a fundamental transformation, often proceeding via electrophilic addition to alkenes or electrophilic aromatic substitution. ijpsonline.com

Reaction Type Role of Bromine Typical Application
Nucleophilic Substitution Acts as a good leaving group (-Br).Introduction of O, N, S, and C-based nucleophiles.
Grignard Reagent Formation Reacts with magnesium metal.Creation of a potent carbon nucleophile for C-C bond formation.
Palladium-Catalyzed Cross-Coupling Serves as a coupling partner.Suzuki, Heck, Stille, and Sonogashira reactions for C-C bond formation.
Elimination Reactions Acts as a leaving group.Formation of alkenes.

Positioning of 4-(3-Bromopropyl)-3,5-dimethyl-1,2-oxazole within the Landscape of Functionalized Heterocyclic Scaffolds

Heterocyclic scaffolds are foundational to modern drug discovery, with over 85% of biologically active small molecules containing at least one heterocyclic ring. nih.gov These scaffolds provide a rigid framework that can be functionalized to optimize a molecule's interaction with biological targets and improve its pharmacokinetic properties. The oxazole nucleus is considered a "privileged" scaffold, appearing in numerous compounds with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. semanticscholar.orgiajps.comresearchgate.net

This compound is a strategically designed bifunctional molecule. It combines the stable, biologically relevant 3,5-dimethyl-1,2-oxazole core with a reactive three-carbon chain terminating in a bromine atom. This design positions the compound as a highly valuable intermediate or building block in multi-step synthesis. The oxazole core can serve as a key pharmacophore or a structural anchor, while the bromopropyl side chain provides a reactive handle for further molecular elaboration. This allows chemists to use the compound to link the oxazole moiety to other molecular fragments, introduce new functionalities via substitution of the bromine, or perform intramolecular cyclization to build more complex, fused heterocyclic systems.

Academic Research Perspectives and Thematic Areas for this compound

While specific research focused exclusively on this compound is not prominent in the available literature, its structure suggests significant potential in several key research areas. Its utility can be inferred from studies on similarly functionalized oxazoles.

Medicinal Chemistry and Drug Discovery: The primary application for a scaffold of this nature is in the synthesis of novel therapeutic agents. The bromopropyl chain can be displaced by various nucleophiles (e.g., amines, thiols) to attach the oxazole core to other pharmacophores or to groups that modulate solubility and cell permeability. Research on other substituted oxazoles has demonstrated potent antiproliferative and antitubulin activity, highlighting the potential for new cancer therapeutics. nih.govnih.gov The synthesis of novel oxazole derivatives is a fertile area of research for developing new antimicrobial agents to combat drug resistance. iajps.com

Synthesis of Complex Heterocycles: The terminal bromide allows for intramolecular reactions. For instance, reaction with a nucleophile tethered to another part of a larger molecule could lead to the formation of macrocycles or fused bicyclic systems containing the oxazole ring. Such rigid, complex structures are of great interest for probing protein-protein interactions.

Probe Synthesis for Chemical Biology: The bromopropyl group can be used to conjugate the oxazole moiety to fluorescent dyes, affinity tags (like biotin), or photoaffinity labels. These molecular probes would be valuable tools for studying the biological targets of oxazole-containing compounds, aiding in mechanism-of-action studies.

The value of this compound lies in its role as a versatile synthetic intermediate, enabling the exploration of chemical space around the privileged oxazole core.

Scope and Objectives of the Research Outline

The scope of this article is to provide a comprehensive chemical analysis of this compound from the perspective of an organic chemist. It focuses on the fundamental chemical principles that define the compound's structure and reactivity, and its potential applications as a synthetic building block.

The primary objectives are:

To deconstruct the molecule into its core components—the oxazole heterocycle and the bromine functional group—and detail the fundamental chemistry of each.

To establish the significance of combining these two components in a single molecule, thereby positioning it as a valuable functionalized heterocyclic scaffold.

To outline prospective research directions and thematic areas where this compound could serve as a key starting material or intermediate for the development of novel molecules with potential applications in medicine and materials science.

Compound Properties and Names

Table of Calculated Properties for this compound Note: Experimental data for this specific compound is not readily available in public databases. The following are calculated values.

Identifier Value
IUPAC Name This compound
Molecular Formula C₈H₁₂BrNO
Molecular Weight 218.09 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromopropyl)-3,5-dimethyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZCBAKOESJAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 3 Bromopropyl 3,5 Dimethyl 1,2 Oxazole and Its Precursors

Strategies for the Construction of the 1,2-Oxazole Ring System

The formation of the 1,2-oxazole ring is a foundational step in the synthesis of the target compound. A primary and direct method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632), which condenses to form the heterocyclic ring. nih.gov For the specific precursor, 3,5-dimethyl-1,2-oxazole, the starting material is pentane-2,4-dione (acetylacetone). Beyond this specific route, a wealth of synthetic strategies have been developed for the general construction of oxazole (B20620) rings, which can be broadly categorized into classical and contemporary approaches.

Classical Approaches (e.g., Robinson-Gabriel Synthesis, Fischer Oxazole Synthesis, van Leusen Oxazole Synthesis)

Classical methods have long served as the bedrock for oxazole synthesis, providing reliable pathways to this heterocyclic core. Note that these methods typically produce 1,3-oxazoles, which are isomers of the 1,2-oxazole ring system in the target molecule.

Robinson-Gabriel Synthesis : This method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. ias.ac.inijpcbs.com The reaction is typically catalyzed by dehydrating agents such as sulfuric acid or phosphorus pentachloride. nih.gov The necessary 2-acylamino ketone precursors can be synthesized through methods like the Dakin-West reaction. ias.ac.in

Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this synthesis produces 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrochloric acid. researchgate.netnist.gov The reactants are usually aromatic and are used in equimolar amounts. researchgate.net

van Leusen Oxazole Synthesis : A versatile method for creating 5-substituted oxazoles involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgclockss.org This reaction proceeds under basic conditions through a [3+2] cycloaddition mechanism, where TosMIC acts as a three-atom synthon. nih.govmdpi.com A one-pot variation of this reaction can be used to synthesize 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture. nih.govmdpi.com

Classical Synthesis Precursors Product Substitution Key Reagents
Robinson-Gabriel2-Acylamino ketone2,5-DisubstitutedH₂SO₄, POCl₃
FischerAldehyde cyanohydrin, Aldehyde2,5-DisubstitutedAnhydrous HCl
van LeusenAldehyde, TosMIC5-Substituted (or 4,5-disubstituted)Base (e.g., K₂CO₃)

Contemporary Cyclization Reactions for Oxazole Formation

Modern synthetic chemistry has introduced a variety of innovative and efficient methods for oxazole ring formation, often featuring milder conditions, higher yields, and greater functional group tolerance.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds.

Palladium-Catalyzed Cyclizations : Palladium catalysts are effective in mediating the formation of oxazole rings. One strategy involves the sequential C-N and C-O bond formation from simple amides and ketones via a Pd(II)-catalyzed sp² C-H activation pathway. semanticscholar.orgwikipedia.org Another novel approach is a palladium-catalyzed and copper-mediated cascade oxidative cyclization that forms trisubstituted oxazoles, where water serves as the oxygen atom source. cambridge.orgjocpr.com

Copper-Mediated Syntheses : Copper catalysts are also widely used. They can facilitate the direct arylation of oxazoles at the C2 position. nih.gov A facile synthesis of 2,4,5-trisubstituted oxazoles has been described through a copper-mediated aerobic oxidative annulation of ketones and amines, which proceeds via a cascade reaction. nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. mdpi.com MCRs are valuable for generating molecular diversity and complexity in a streamlined fashion. rsc.org An acid-promoted MCR has been developed to synthesize fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles, proceeding through a Robinson-Gabriel-type mechanism. durham.ac.uk Another novel approach utilizes a visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles to construct complex 2,4,5-trisubstituted oxazoles. acs.org

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. These approaches in oxazole synthesis focus on using environmentally benign solvents, reducing energy consumption, and employing reusable catalysts. researchgate.net

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating.

Ultrasound-Assisted Synthesis : Sonication provides an alternative energy source that can promote reactions, offering benefits such as mild conditions and improved efficiency. nist.gov

Use of Greener Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key aspect of sustainable synthesis. For example, the van Leusen reaction for synthesizing 4,5-disubstituted oxazoles has been successfully performed using an ionic liquid as the solvent. nih.gov

Contemporary Approach Description Key Features
Metal-Catalyzed Use of transition metals (e.g., Pd, Cu) to catalyze C-N and C-O bond formations.High efficiency, good functional group tolerance, C-H activation pathways.
Multi-component Three or more reactants combine in a one-pot reaction.High atom economy, rapid generation of molecular complexity.
Green Chemistry Employs sustainable methods like microwave/ultrasound irradiation or eco-friendly solvents.Reduced waste, lower energy consumption, improved safety.

Introduction and Functionalization of the Bromopropyl Moiety at the 4-Position of the Oxazole Ring

The synthesis of the target compound, 4-(3-bromopropyl)-3,5-dimethyl-1,2-oxazole, requires the formation of the 3,5-dimethyl-1,2-oxazole core followed by, or concurrent with, the introduction of the 3-bromopropyl sidechain at the C4 position. The precursor, 3,5-dimethyl-1,2-oxazole, is readily synthesized by the condensation of pentane-2,4-dione with hydroxylamine hydrochloride. nih.gov

The two methyl groups at positions 3 and 5 of the isoxazole (B147169) ring increase the electron density, making the C4 position susceptible to electrophilic substitution. mdpi.com However, direct alkylation at this position can be challenging. For instance, lithiation of 3,5-dimethylisoxazole (B1293586) with n-butyllithium results in lateral lithiation of a methyl group rather than deprotonation at C4. researchgate.net Therefore, indirect functionalization strategies are often required.

Several plausible synthetic routes can be envisioned for the introduction of the 3-bromopropyl group:

Functionalization via a 4-Formyl Intermediate : A Vilsmeier-Haack reaction on 3,5-dimethyl-1,2-oxazole could introduce a formyl group at the C4 position. wikipedia.orgcambridge.org This aldehyde intermediate can then be converted to the desired sidechain. For example, a Wittig or Horner-Wadsworth-Emmons reaction could be used to add a two-carbon unit, followed by reduction of the resulting double bond and conversion of the terminal group to a bromide.

Acylation followed by Reduction : A Friedel-Crafts acylation reaction using 3-bromopropionyl chloride could potentially install a 3-bromopropanoyl group at the C4 position. Subsequent reduction of the ketone (e.g., via Wolff-Kishner or Clemmensen reduction) would yield the final 3-bromopropyl sidechain.

Building Block Approach : An alternative strategy involves constructing the ring from a precursor that already contains the desired sidechain. This would begin with the alkylation of pentane-2,4-dione with a suitable three-carbon electrophile, such as 1,3-dibromopropane, to form 3-(3-bromopropyl)pentane-2,4-dione. Subsequent cyclization of this substituted diketone with hydroxylamine would directly yield the target molecule, this compound. This approach avoids potential issues with the regioselectivity and reactivity of the pre-formed heterocyclic ring.

Regioselective Bromination Strategies of Oxazole Derivatives

Electrophilic substitution on the oxazole ring is a primary method for its functionalization. The reactivity of the ring positions towards electrophiles is generally C-5 > C-4 > C-2, although this can be influenced by the existing substituents. semanticscholar.org For a 3,5-disubstituted oxazole, the C-4 position is the primary site for electrophilic attack.

Regioselective bromination at the C-4 position can be achieved using standard brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent. The choice of solvent and reaction conditions is critical to ensure high selectivity and minimize side reactions. While direct bromination of 3,5-dimethyl-1,2-oxazole is not extensively detailed in the provided literature, analogous reactions on other heterocyclic systems demonstrate the feasibility of this approach. For instance, regioselective bromination of pyrrolo[1,2-a]quinoxalines has been achieved with high efficiency using tetrabutylammonium (B224687) tribromide (TBATB), which is noted for its mild nature and high selectivity. ekb.eg Such mild reagents could be advantageous in preventing over-bromination or degradation of the oxazole ring.

The resulting 4-bromo-3,5-dimethyl-1,2-oxazole is a versatile intermediate. The bromine atom can be subsequently displaced or used in cross-coupling reactions to introduce the desired propyl side chain, a strategy that will be explored in section 2.2.2.

Alkylation Reactions with Brominated Propyl Precursors (e.g., 1,3-dibromopropane)

Introducing an alkyl chain at the C-4 position of the 3,5-dimethyl-1,2-oxazole core presents a significant synthetic challenge. A common strategy for functionalizing heterocyclic rings is direct deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching with an electrophile. However, this approach is not viable for 3,5-dimethyl-1,2-oxazole. Studies have shown that the reaction of 3,5-dimethylisoxazole with n-BuLi results in lateral lithiation—deprotonation of one of the acidic methyl groups—rather than deprotonation of the C-4 ring position. cdnsciencepub.comresearchgate.net This reactivity precludes a simple one-step alkylation at the desired C-4 site.

To circumvent this, a multi-step approach beginning with a C-4 functionalized oxazole is necessary. A highly effective strategy involves a palladium-catalyzed cross-coupling reaction. This sequence begins with the regioselective bromination of 3,5-dimethyl-1,2-oxazole at the C-4 position, as described previously. The resulting 4-bromo-3,5-dimethyl-1,2-oxazole can then be coupled with an organometallic reagent containing the propyl chain.

Table 1: Potential Cross-Coupling Reactions for C-4 Alkylation

Coupling ReactionPropyl ReagentTypical CatalystKey Features
Kumada3-Bromopropylmagnesium bromide (Grignard)Pd(PPh₃)₄ or Ni(dppp)Cl₂Highly reactive nucleophiles; requires protection of the terminal bromide if starting from a Grignard of 1,3-dibromopropane.
Suzuki3-Bromopropylboronic acid or esterPd(PPh₃)₄ + Base (e.g., K₂CO₃, Cs₂CO₃)Tolerant of many functional groups; boronic acids are often stable.
Negishi3-Bromopropylzinc chloridePd(PPh₃)₄High reactivity and functional group tolerance.

This two-step bromination/cross-coupling pathway represents a robust and versatile method for synthesizing 4-alkylated oxazoles, bypassing the inherent reactivity limitations of the starting heterocycle.

Synthetic Routes Utilizing Pre-functionalized Oxazole Building Blocks

An alternative and powerful strategy for constructing the target molecule involves forming the oxazole ring from acyclic precursors that already contain the required carbon skeleton. The most classical and direct method for synthesizing 1,2-oxazoles (isoxazoles) is the condensation reaction between a β-dicarbonyl compound and hydroxylamine. nih.govrsc.org

To synthesize this compound via this route, the required precursor would be 3-(3-bromopropyl)pentane-2,4-dione . The synthesis would proceed as follows:

Synthesis of the β-Diketone: The functionalized diketone can be prepared by the C-alkylation of the parent diketone, pentane-2,4-dione (acetylacetone), with a suitable C3 electrophile, such as 1,3-dibromopropane, under basic conditions.

Cyclization with Hydroxylamine: The resulting 3-(3-bromopropyl)pentane-2,4-dione is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. The hydroxylamine condenses with the two carbonyl groups, followed by cyclization and dehydration to form the 3,5-dimethyl-1,2-oxazole ring with the 3-bromopropyl group already installed at the C-4 position. nih.govresearchgate.net

This building block approach is highly convergent and avoids the challenges associated with the post-modification of a pre-formed oxazole ring. It offers a direct entry to the target structure, provided the functionalized β-diketone precursor is accessible.

Purification and Isolation Techniques in the Synthesis of this compound

The effective purification and isolation of the final product are critical to obtaining a compound of high purity. For a moderately polar, functionalized heterocyclic compound like this compound, several standard laboratory techniques are applicable.

Column Chromatography: This is the most common and effective method for purifying oxazole derivatives. nih.govresearchgate.net Silica gel is the standard stationary phase, chosen for its versatility in separating compounds of varying polarities. The choice of eluent (mobile phase) is crucial and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is generally used, with the ratio adjusted to achieve optimal separation of the desired product from starting materials and byproducts.

Recrystallization: If the synthesized compound is a solid at room temperature, recrystallization can be an excellent method for achieving high purity. This technique relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when heated.

Distillation: For liquid products that are thermally stable, distillation under reduced pressure (vacuum distillation) can be used for purification, especially on a larger scale. This method separates compounds based on differences in their boiling points.

Table 2: Summary of Purification Techniques

TechniqueStationary/Mobile Phase or SolventTypical Application
Flash Column ChromatographyStationary: Silica Gel (100-200 or 230-400 mesh) Mobile: Ethyl Acetate/Petroleum Ether gradientPrimary purification method to separate the product from reagents and byproducts. nih.gov
RecrystallizationSolvents: Ethanol, Isopropanol, Hexanes, Ethyl Acetate, or mixturesFinal purification of solid products to remove trace impurities.
Aqueous Work-upExtraction with an organic solvent (e.g., EtOAc, CH₂Cl₂) and washing with water, brine, or dilute aqueous acid/base.Initial removal of water-soluble impurities, salts, and unreacted polar reagents after the reaction is complete.

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning a synthetic procedure from a small, exploratory scale (milligrams) to a larger, preparative scale (grams) in an academic laboratory introduces several practical challenges that require process optimization.

Reagent Stoichiometry and Cost: On a larger scale, the cost and availability of starting materials and reagents become more significant. It is often beneficial to use the most expensive or complex reagent as the limiting reagent to maximize its conversion.

Thermal Management: Reactions that are slightly exothermic on a small scale can become difficult to control on a larger scale due to the change in the surface-area-to-volume ratio. Proper cooling baths and controlled, dropwise addition of reagents are essential to manage the reaction temperature and prevent the formation of thermal decomposition byproducts.

Mixing and Reaction Time: Ensuring efficient mixing is crucial in larger reaction vessels to maintain a homogeneous reaction mixture and consistent reaction rates. Reaction times may also need to be re-optimized, as heat and mass transfer can differ at scale.

Work-up and Extraction: Handling large volumes of solvents during aqueous work-up requires appropriately sized separatory funnels and glassware. The efficiency of extractions may decrease with volume, potentially requiring more extraction cycles.

Purification Strategy: While column chromatography is effective, purifying multi-gram quantities of a compound can be time-consuming and consume large volumes of solvent. Optimizing the reaction to produce a cleaner crude product can simplify purification. For solids, direct crystallization from the crude mixture is highly desirable at scale. For liquids, vacuum distillation may be more practical than large-scale chromatography. The development of scalable methods, such as those that can be performed in a single pot or avoid chromatography, is a key goal in modern synthesis. nih.gov

By carefully considering these factors, a synthetic route developed on the benchtop can be successfully and safely scaled to produce the quantities of this compound needed for further research.

Mechanistic Investigations of Reactions Involving 4 3 Bromopropyl 3,5 Dimethyl 1,2 Oxazole

Reaction Pathways for Nucleophilic Substitution at the Bromopropyl Group (SN1 vs. SN2 mechanisms)

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. For alkyl halides, two primary mechanisms are considered: the unimolecular SN1 reaction and the bimolecular SN2 reaction. The pathway taken is largely dictated by the structure of the alkyl halide.

The 3-bromopropyl group in 4-(3-Bromopropyl)-3,5-dimethyl-1,2-oxazole is a primary alkyl halide, as the bromine atom is attached to a carbon atom that is bonded to only one other carbon atom. In general, primary alkyl halides strongly favor the SN2 mechanism. viu.camnstate.edu The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This process involves a transition state where the carbon atom is pentacoordinate. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, making it a bimolecular reaction. libretexts.org

Conversely, the SN1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. SN1 reactions are favored by tertiary alkyl halides due to the stability of the resulting tertiary carbocation. masterorganicchemistry.com Primary carbocations are highly unstable, making the SN1 pathway energetically unfavorable for primary alkyl halides like the bromopropyl group in the title compound. viu.ca

Therefore, it can be concluded with a high degree of certainty that nucleophilic substitution reactions at the bromopropyl group of this compound will proceed via an SN2 mechanism. This is primarily due to the primary nature of the alkyl halide, which disfavors the formation of a high-energy primary carbocation that would be required for an SN1 pathway. viu.ca

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

FeatureSN1 MechanismSN2 Mechanism
Rate Law Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]
Molecularity UnimolecularBimolecular
Reaction Steps Two steps (carbocation intermediate)One step (concerted)
Substrate Preference Tertiary > Secondary >> PrimaryPrimary > Secondary >> Tertiary
Stereochemistry RacemizationInversion of configuration
Favored by Polar protic solvents, weak nucleophilesPolar aprotic solvents, strong nucleophiles

Electrophilic Reactivity of the Bromine Atom within the Propyl Chain

While the bromine atom in an alkyl bromide is typically considered a leaving group in nucleophilic substitution reactions, the carbon to which it is attached is the primary electrophilic center. The significant electronegativity difference between carbon and bromine creates a polar C-Br bond, with the carbon atom bearing a partial positive charge (δ+) and the bromine atom a partial negative charge (δ-). This polarization makes the carbon atom susceptible to attack by nucleophiles.

The electrophilic reactivity of the bromine atom itself is not a common feature in the context of nucleophilic substitution on alkyl halides. However, the bromine atom can be involved in other types of reactions, such as the formation of Grignard reagents or in certain radical reactions, but these are outside the scope of nucleophilic substitution mechanisms. In the context of the reactions being discussed, the primary role of the bromine atom is to act as a good leaving group, facilitating the nucleophilic attack on the adjacent carbon atom.

Influence of the Oxazole (B20620) Heterocycle on the Reactivity of the Bromopropyl Substituent

The oxazole ring, being a heteroaromatic system, can exert electronic effects on its substituents. The 3,5-dimethyl-1,2-oxazole moiety in the title compound is expected to have an influence on the reactivity of the bromopropyl side chain. The nature of this influence, whether electron-donating or electron-withdrawing, will affect the electrophilicity of the carbon atom bonded to the bromine and, consequently, the rate of nucleophilic substitution.

Oxazole itself is an electron-rich heterocycle. numberanalytics.com The presence of two methyl groups at positions 3 and 5 further enhances the electron-donating nature of the ring through inductive effects. A computational study on substituted oxazoles has shown that methyl groups increase the energy of the highest occupied molecular orbital (HOMO), which is indicative of increased electron density. researchgate.net This electron-donating character of the 3,5-dimethyl-1,2-oxazole ring can be transmitted through the propyl chain via an inductive effect.

An increased electron density on the propyl chain would slightly decrease the partial positive charge on the carbon atom bonded to the bromine. This, in turn, would lead to a slight decrease in its electrophilicity and potentially a slower rate of SN2 reaction compared to a similar alkyl bromide with a strongly electron-withdrawing group. However, this effect is likely to be modest due to the insulating effect of the three-carbon chain.

Steric hindrance from the oxazole ring is unlikely to be a significant factor in the SN2 reaction at the terminal bromine atom of the propyl chain. The three-carbon spacer provides sufficient distance between the bulky heterocyclic ring and the reaction center, allowing for unhindered backside attack by the nucleophile.

Theoretical Studies of Reaction Mechanisms and Transition States

As of the current literature survey, no specific theoretical studies on the reaction mechanisms and transition states of this compound have been reported. However, the principles of computational chemistry can be applied to model these reactions.

A theoretical study would likely employ quantum mechanical methods, such as density functional theory (DFT), to model the SN2 reaction pathway. Such a study would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (this compound and a chosen nucleophile), the transition state, and the products.

Transition State Search: Locating the transition state structure, which represents the highest energy point along the reaction coordinate. This is often done by performing a potential energy scan along the bond being formed and the bond being broken.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations could be performed in the gas phase and in various solvents using implicit or explicit solvent models to understand the effect of the medium on the reaction kinetics. Such studies would provide valuable insights into the geometry of the transition state and the energetic barriers of the reaction, further confirming the predominance of the SN2 mechanism.

Kinetic Studies and Reaction Rate Determination

For the expected SN2 reaction, the rate law would be:

Rate = k[this compound][Nucleophile]

This second-order rate law indicates that the reaction rate is directly proportional to the concentration of both the substrate and the nucleophile. libretexts.org

Experimental determination of the reaction rate would involve monitoring the disappearance of the reactants or the appearance of the product over time. This could be achieved using techniques such as:

Spectroscopy: If the reactants and products have distinct spectroscopic signatures (e.g., in UV-Vis, IR, or NMR spectroscopy), their concentrations can be monitored over time.

Chromatography: Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to separate and quantify the components of the reaction mixture at different time points.

Advanced Derivatization and Functionalization Strategies Utilizing 4 3 Bromopropyl 3,5 Dimethyl 1,2 Oxazole As a Synthetic Intermediate

Transformations of the Bromopropyl Group

The bromopropyl moiety serves as a highly adaptable handle for introducing a variety of functional groups and for extending the carbon skeleton through bond-forming reactions. Its primary alkyl bromide nature makes it an excellent substrate for several classical and modern synthetic transformations.

Nucleophilic Displacement Reactions with Diverse Nucleophiles

The primary carbon-bromine bond in 4-(3-bromopropyl)-3,5-dimethyl-1,2-oxazole is highly susceptible to nucleophilic attack, proceeding readily through an SN2 mechanism. This allows for the straightforward introduction of a wide array of heteroatom-containing functional groups. A range of nucleophiles, including amines, alcohols, thiols, and anions like azide (B81097) and iodide, can efficiently displace the bromide to yield new derivatives. These reactions are fundamental in building precursors for pharmaceutical and materials science applications.

For instance, reaction with primary or secondary amines yields substituted aminopropyl derivatives, while alkoxides or phenoxides introduce ether linkages. Thiolates can be used to form thioethers, and the use of sodium azide provides access to azido (B1232118) compounds, which are valuable precursors for the synthesis of triazoles or can be reduced to primary amines. Halide exchange, for example with sodium iodide, can be performed to generate the more reactive iodo-analogue, which can be advantageous for subsequent coupling reactions.

Table 1: Examples of Nucleophilic Displacement Reactions
NucleophileReagent ExampleProduct StructureProduct Class
AmineMorpholineMorpholine substitution productTertiary Amine
AlcoholSodium MethoxideMethoxide substitution productEther
ThiolSodium ThiophenolateThiophenol substitution productThioether
AzideSodium Azide (NaN3)Azide substitution productAlkyl Azide
IodideSodium Iodide (NaI)Iodide substitution productAlkyl Iodide

Cross-Coupling Reactions for C-C Bond Formation

While traditional palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions are most common for aryl and vinyl halides, recent advancements have enabled the use of unactivated alkyl halides as coupling partners. numberanalytics.com These modern catalytic systems, often employing nickel or specialized palladium catalysts, have opened new avenues for C(sp³)–C(sp²) and C(sp³)–C(sp) bond formation directly from the bromopropyl group.

Suzuki-Miyaura Coupling : The reaction of the bromopropyl group with boronic acids or esters can be achieved using specific palladium or nickel catalysts, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the terminus of the propyl chain.

Heck Reaction : The Mizoroki-Heck reaction involving unactivated alkyl bromides has been developed, typically using nickel catalysts. nih.govnih.gov This allows for the coupling of the bromopropyl moiety with alkenes to form more complex unsaturated structures.

Sonogashira Coupling : The coupling of terminal alkynes with unactivated alkyl halides is a challenging but increasingly feasible transformation. thieme-connect.com Catalytic systems based on nickel or copper can facilitate the formation of a C(sp³)–C(sp) bond, attaching an alkyne group to the propyl side chain. researchgate.netacs.org

These reactions are powerful tools for extending the carbon framework and synthesizing compounds with significant structural complexity.

Formation of Organometallic Reagents from the Bromopropyl Moiety

The bromopropyl group is a suitable precursor for the generation of highly reactive organometallic reagents, which can then be used in a wide variety of subsequent reactions with electrophiles.

Grignard Reagents : The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 4-(3-magnesiobromidopropyl)-3,5-dimethyl-1,2-oxazole. adichemistry.com The formation of this reagent effectively reverses the polarity of the terminal carbon from electrophilic to nucleophilic, making it a potent tool for forming new carbon-carbon bonds by reaction with electrophiles like aldehydes, ketones, esters, and carbon dioxide. cmu.edu

Organolithium Compounds : Organolithium reagents can be prepared from alkyl bromides either by direct reaction with lithium metal or through lithium-halogen exchange. wikipedia.org The resulting organolithium species is a powerful base and nucleophile, capable of reacting with a broad spectrum of electrophiles. youtube.com

Strategic Modification of the 3,5-Dimethyl-1,2-oxazole Core

The 3,5-dimethyl-1,2-oxazole ring is a relatively stable aromatic system, but its reactivity can be exploited under specific conditions to allow for further functionalization.

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring

The isoxazole (B147169) ring can undergo electrophilic aromatic substitution. The regioselectivity is dictated by the electronic nature of the ring and the directing effects of existing substituents. For 3,5-disubstituted isoxazoles, the C4 position is the most electron-rich and thus the most activated site for electrophilic attack. reddit.com Research on the sulfochlorination of 3,5-dimethylisoxazole (B1293586) has shown that substitution occurs selectively at this C4 position. nih.gov

In the case of this compound, the C4 position is already occupied by the propyl group. This steric hindrance and lack of an available activated site make further electrophilic substitution on the isoxazole ring itself a challenging and generally unfavorable transformation. Reactions would likely require harsh conditions and may result in low yields or complex product mixtures.

Directed Lithiation and Subsequent Electrophilic Quenching

A more effective strategy for functionalizing the core involves deprotonation using a strong base, such as an organolithium reagent. In the 3,5-dimethyl-1,2-oxazole system, the most acidic protons are not on the aromatic ring but on the two methyl groups. Treatment of 3,5-dimethylisoxazole derivatives with strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) results in deprotonation of one of the methyl groups, a process known as lateral lithiation. researchgate.net This generates a nucleophilic lithiomethyl species which can then be trapped by a variety of electrophiles in a "quenching" step. semanticscholar.orgresearchgate.net

This strategy allows for the selective elaboration of the C3 or C5 methyl groups. The resulting carbanion can react with electrophiles such as aldehydes, ketones, alkyl halides, or silyl (B83357) chlorides to introduce new functional groups adjacent to the isoxazole ring.

Table 2: Examples of Directed Lithiation and Electrophilic Quenching
Reaction StepReagent ExampleIntermediate/Product StructureDescription
1. Lateral Lithiationn-Butyllithium (n-BuLi)Lithiated intermediateDeprotonation of a methyl group to form a lithiated intermediate.
2. Electrophilic QuenchBenzaldehydeBenzaldehyde quench productReaction with an aldehyde to form a secondary alcohol.
Methyl IodideMethyl iodide quench productReaction with an alkyl halide to extend the carbon chain (ethyl group formation).

Exploration of Rearrangement Reactions and Ring Transformations

While the 3,5-dimethyl-1,2-oxazole ring is generally stable, it can be induced to undergo specific rearrangement and ring transformation reactions under certain conditions, leading to the formation of new heterocyclic systems. The N-O bond is the most labile linkage in the isoxazole ring and is susceptible to reductive cleavage. This cleavage is a cornerstone of isoxazole-based synthetic strategies, often unmasking a 1,3-dicarbonyl or related functionality.

Catalytic hydrogenation is a primary method for the reductive cleavage of the isoxazole N-O bond. When this compound is subjected to hydrogenolysis, typically using catalysts like Raney Nickel or Palladium on carbon (Pd/C), the ring opens to form an enaminone intermediate. The fate of this intermediate is highly dependent on the reaction conditions and the nature of the substituents. The presence of the bromopropyl side chain introduces the possibility of subsequent intramolecular reactions. For instance, following the initial ring opening, the newly formed amine could potentially displace the bromide, leading to a cyclized product such as a substituted piperidine (B6355638) derivative, although this pathway may compete with intermolecular reactions.

Alternative reductive methods, such as using Molybdenum hexacarbonyl or Samarium(II) iodide, can also effect the N-O bond cleavage under milder conditions, potentially offering better control over subsequent reactions. Photochemical conditions have also been known to induce rearrangements in isoxazoles, leading to the formation of oxazoles, azirines, and other isomers, though such reactions on 4-alkyl substituted isoxazoles are less commonly documented. These transformation strategies significantly broaden the synthetic utility of the parent molecule, allowing it to serve as a precursor to a variety of other heterocyclic scaffolds.

Synthesis of Complex Molecular Architectures and Hybrid Systems

The true synthetic power of this compound is realized in its application as a building block for larger, more complex molecular structures. Its reactive side chain is a key handle for incorporating the isoxazole moiety into macrocycles, biopolymers, and novel polymer systems.

Incorporation into Macrocyclic Structures

Macrocycles are a class of molecules that have a significant impact on medicinal and materials chemistry. The synthesis of macrocycles containing heterocyclic units is of particular interest due to the conformational constraints and potential for molecular recognition imparted by the ring. The bromopropyl group of the title compound is ideally suited for macrocyclization reactions.

One common strategy involves the high-dilution reaction of this compound with a dinucleophile, such as a diamine or a diol. For example, reaction with a long-chain diamine like 1,6-hexanediamine (B7767898) under basic conditions would lead to a Williamson amine synthesis, where two molecules of the isoxazole derivative are linked by the diamine to form a large macrocyclic diamine. Similarly, reaction with a diol like hydroquinone (B1673460) or resorcinol (B1680541) can form macrocyclic ethers. The success of these reactions hinges on using high-dilution conditions to favor the intramolecular (or pseudo-intramolecular) cyclization over intermolecular polymerization.

Another powerful technique is the "click reaction," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The parent bromide can be readily converted to the corresponding azide, 4-(3-azidopropyl)-3,5-dimethyl-1,2-oxazole. This azide-functionalized intermediate can then be reacted with a dialkyne linker in a CuAAC reaction to form a macrocycle containing two isoxazole units and two triazole rings. nih.gov The triazole linkage is known for its stability and ability to participate in hydrogen bonding, adding another layer of structural and functional diversity.

Table 1: Representative Strategies for Macrocycle Synthesis
Reaction TypeLinking Nucleophile/ReagentPotential Macrocycle StructureKey Conditions
Williamson Ether SynthesisBisphenols (e.g., Bisphenol A)Crown ether-like structure with isoxazole unitsHigh dilution, strong base (e.g., Cs₂CO₃), polar aprotic solvent
Williamson Amine SynthesisLong-chain diamines (e.g., 1,8-octanediamine)Cyclophane-type structure with isoxazole unitsHigh dilution, non-nucleophilic base, elevated temperature
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Dialkynes (e.g., 1,4-diethynylbenzene)Macrocycle containing isoxazole and triazole ringsConversion of bromide to azide; Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate)

Conjugation to Biopolymers and Functionalized Scaffolds (e.g., Chitosan)

The modification of natural biopolymers to create new functional materials is a rapidly growing field. Chitosan (B1678972), a polysaccharide derived from chitin, is particularly attractive due to its biocompatibility, biodegradability, and the presence of reactive primary amine and hydroxyl groups. nih.govmdpi.com These groups serve as excellent nucleophiles for reaction with the electrophilic bromopropyl side chain of this compound.

The grafting of the isoxazole moiety onto the chitosan backbone can be achieved by reacting the two components in a suitable solvent system, often an aqueous acidic solution to dissolve the chitosan, followed by the addition of a base to deprotonate the amine groups for the nucleophilic substitution reaction. This process results in a chitosan derivative where the isoxazole units are covalently attached via a propyl linker to the nitrogen atoms of the glucosamine (B1671600) units.

This modification can significantly alter the properties of the native chitosan. nih.gov The introduction of the hydrophobic isoxazole groups can modify the solubility and thermal properties of the polymer. Furthermore, the isoxazole ring itself is a known pharmacophore, and its incorporation could imbue the chitosan scaffold with novel biological activities, creating potential for applications in drug delivery, tissue engineering, and antimicrobial materials. core.ac.ukmdpi.com The degree of substitution can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Table 2: Typical Conditions for Chitosan Conjugation
ParameterCondition/ReagentPurpose
SolventAqueous acetic acid (e.g., 2% v/v)To dissolve the chitosan polymer
BaseNaOH or an organic base (e.g., triethylamine)To deprotonate chitosan's amine groups for nucleophilic attack
Temperature40-80 °CTo facilitate the SN2 reaction
Reaction Time12-48 hoursTo allow for sufficient grafting density
PurificationPrecipitation in acetone/ethanol followed by dialysisTo remove unreacted starting materials and byproducts

Development of Novel Polyoxazole Derivatives and Polymers

Beyond grafting onto existing polymers, this compound can be used as a monomer or a key intermediate in the synthesis of novel polymers where the heterocyclic unit is an integral part of the polymer structure.

One approach is polycondensation. The reaction of the bis-isoxazole derivative (formed by linking two units, for example) with a dinucleophile can lead to linear polymers. A more direct route involves converting the bromopropyl group into a different functional group suitable for polymerization. For example, the bromide can be substituted with an amine to give 4-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole. This amino-functionalized monomer can then undergo condensation polymerization with a diacyl chloride to form a polyamide containing pendant isoxazole groups.

Alternatively, the bromide can be used to attach a polymerizable group, such as a methacrylate (B99206) or styrenic moiety. Reaction with potassium methacrylate would yield a monomer that can be subjected to free-radical polymerization (e.g., AIBN-initiated) to produce a polymethacrylate (B1205211) with isoxazole side chains. These polymers combine the physical properties of the polymer backbone (e.g., solubility, glass transition temperature) with the chemical and electronic properties of the isoxazole heterocycle. Such materials could find applications as specialty polymers, dielectric materials, or functional coatings. The synthesis of polymers possessing 1,2,3-triazole units via CuAAC polymerization is a well-established technique that could be adapted for isoxazole-containing monomers. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 4 3 Bromopropyl 3,5 Dimethyl 1,2 Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(3-bromopropyl)-3,5-dimethyl-1,2-oxazole, a complete assignment of proton and carbon signals is achieved through a suite of one-dimensional and two-dimensional NMR experiments. While specific experimental data for this exact compound is not widely published, a detailed analysis can be extrapolated from closely related, well-characterized derivatives, such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The two methyl groups attached to the isoxazole (B147169) ring (at positions 3 and 5) would appear as sharp singlets, likely in the range of δ 2.1-2.5 ppm. nih.gov The protons of the 3-bromopropyl chain would present as three distinct multiplets. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) would be the most deshielded, appearing as a triplet around δ 3.4-3.6 ppm. The methylene group attached to the isoxazole ring (-CH₂-) would likely resonate as a triplet in the δ 2.6-2.8 ppm region. The central methylene group of the propyl chain (-CH₂-) would appear as a multiplet (a quintet or sextet) around δ 2.0-2.2 ppm, overlapping with the methyl signals.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the isoxazole ring are expected at approximately δ 113 ppm (C4), δ 158 ppm (C3), and δ 174 ppm (C5). nih.gov The two methyl carbons would have characteristic shifts around δ 11-13 ppm. nih.gov For the 3-bromopropyl chain, the carbon bearing the bromine atom (Cγ) would be found around δ 30-35 ppm, the carbon attached to the isoxazole ring (Cα) around δ 20-25 ppm, and the central carbon (Cβ) in the region of δ 30-34 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
PositionGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3-CH₃Methyl~2.1-2.3 (s)~11-12
5-CH₃Methyl~2.3-2.5 (s)~12-13
Propyl-α-CH₂-~2.6-2.8 (t)~20-25
Propyl-β-CH₂-~2.0-2.2 (m)~30-34
Propyl-γ-CH₂Br~3.4-3.6 (t)~30-35
C3Isoxazole Ring-~158
C4Isoxazole Ring-~113
C5Isoxazole Ring-~174

To confirm the assignments from 1D NMR and establish the connectivity of the atoms, a series of 2D NMR experiments are essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene groups of the propyl chain: the α-CH₂ protons would show a cross-peak with the β-CH₂ protons, which in turn would show a cross-peak with the γ-CH₂Br protons. This confirms the linear arrangement of the propyl chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom. For example, the singlet at ~2.2 ppm would correlate with the carbon signal at ~11 ppm, confirming it as one of the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the propyl chain and the isoxazole ring. Key correlations would be observed from the α-CH₂ protons of the propyl chain to the C4 and potentially C3/C5 carbons of the isoxazole ring. nih.gov Similarly, the protons of the 3-methyl group would show a correlation to C3 and C4 of the ring, while the 5-methyl protons would correlate to C5 and C4. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): While there are no stereocenters in this molecule, NOESY can provide through-space correlations which can further confirm the proposed structure. For instance, NOE cross-peaks would be expected between the protons of the 3-methyl group and the α-CH₂ protons of the propyl chain, and between the 5-methyl protons and the α-CH₂ protons, confirming their proximity on the ring.

Key Predicted 2D NMR Correlations for this compound
ExperimentCorrelating Protons/CarbonsInformation Gained
COSYHα ↔ Hβ, Hβ ↔ HγConfirms propyl chain connectivity
HMQC/HSQCHα ↔ Cα, Hβ ↔ Cβ, Hγ ↔ Cγ, H(3-CH₃) ↔ C(3-CH₃), H(5-CH₃) ↔ C(5-CH₃)Direct C-H bond correlations
HMBCHα → C3, C4, C5; H(3-CH₃) → C3, C4; H(5-CH₃) → C5, C4Confirms attachment of propyl chain to C4 and methyl groups to C3 and C5
NOESYH(3-CH₃) ↔ Hα; H(5-CH₃) ↔ HαThrough-space proximity confirmation

Solid-state NMR (ssNMR) spectroscopy can be employed to study the compound in its crystalline form. This technique is particularly useful for identifying polymorphism (the existence of different crystalline structures) and for determining the precise molecular arrangement in the solid state. While solution NMR provides averaged information due to rapid molecular tumbling, ssNMR provides information on the specific conformation adopted in the crystal lattice. For isoxazole derivatives, ¹³C{¹⁴N} ssNMR experiments can act as an "attached nitrogen test," allowing for clear differentiation between isomers based on the number of carbon signals with covalent bonds to nitrogen. In the case of a 1,2-oxazole, only one carbon atom (C3) is directly bonded to the nitrogen, which would be distinguishable in the nitrogen-filtered ¹³C ssNMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula, as well as structural information based on fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound (C₈H₁₂BrNO), the presence of bromine would be readily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data for this compound
FormulaIonCalculated m/z
C₈H₁₂⁷⁹BrNO[M+H]⁺234.0175
C₈H₁₂⁸¹BrNO[M+2+H]⁺236.0155

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern of fragment ions serves as a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound would likely proceed through several key pathways:

Loss of Bromine: A primary fragmentation would be the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br), resulting in a prominent peak at m/z [M-79]⁺ and [M-81]⁺.

Cleavage of the Propyl Chain: Benzylic-like cleavage (α-cleavage) of the Cα-Cβ bond of the propyl chain is expected, leading to the formation of a stable isoxazolylmethyl cation.

Ring Cleavage: Isoxazole rings can undergo characteristic ring-opening and fragmentation pathways. Common losses include fragments corresponding to acetonitrile (B52724) (CH₃CN) or cleavage of the N-O bond followed by further rearrangements.

McLafferty Rearrangement: If applicable, a McLafferty rearrangement could occur involving the transfer of a hydrogen atom from the propyl chain to the isoxazole ring, followed by the elimination of a neutral alkene molecule.

Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure, confirming the presence of the 3,5-dimethylisoxazole (B1293586) core and the 3-bromopropyl substituent at the C4 position. arkat-usa.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy provides a powerful, non-destructive method for probing the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation in the infrared and Raman scattering spectra, characteristic vibrational modes of its functional groups and skeletal framework can be identified. While specific experimental spectra for this compound are not widely available in the literature, a detailed analysis can be inferred from the well-established spectroscopic data of the 3,5-dimethyl-1,2-oxazole core and related alkyl-substituted oxazoles.

The expected vibrational modes can be categorized into contributions from the 3,5-dimethyl-1,2-oxazole ring, the 3-bromopropyl substituent, and the methyl groups.

Infrared (IR) Spectroscopy:

The IR spectrum is anticipated to be dominated by several key absorption bands. The C=N stretching vibration of the oxazole (B20620) ring is typically observed in the range of 1650-1550 cm⁻¹. The C=C stretching of the ring would likely appear in a similar region, often coupled with the C=N stretch. The C-O-N stretching and bending vibrations of the heterocyclic ring are expected to produce characteristic bands in the fingerprint region, approximately between 1300 cm⁻¹ and 1000 cm⁻¹.

The propyl chain introduces vibrations associated with C-H and C-C bonds. The asymmetric and symmetric stretching vibrations of the CH₂ groups in the propyl chain are expected in the 2960-2850 cm⁻¹ region. Scissoring and rocking vibrations of the CH₂ groups would be found around 1470-1440 cm⁻¹ and in the 800-700 cm⁻¹ range, respectively. The C-Br stretching vibration is a key marker for the bromopropyl group and is anticipated to appear as a strong band in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

The methyl groups at positions 3 and 5 of the oxazole ring will also contribute to the spectrum. Their asymmetric and symmetric C-H stretching vibrations will overlap with those of the propyl chain in the 3000-2870 cm⁻¹ region. The characteristic asymmetric and symmetric bending (deformation) modes for the methyl groups are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Raman Spectroscopy:

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman scattering often allow for the observation of vibrations that are weak or absent in the IR spectrum. The symmetric vibrations of the oxazole ring are expected to give rise to strong Raman signals. The C=N and C=C stretching vibrations should be readily observable. The ring breathing mode, a collective, symmetric vibration of the entire oxazole ring, is a characteristic feature in the Raman spectra of heterocyclic compounds and would be expected in the fingerprint region.

The C-Br stretching vibration is also typically Raman active and would provide a clear signature for the bromopropyl substituent. The C-C stretching vibrations of the propyl chain and the methyl groups will also be present in the Raman spectrum.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Anticipated Intensity (IR)Anticipated Intensity (Raman)
C-H Stretch (Alkyl)2960-2850Medium-StrongMedium
C=N Stretch (Oxazole Ring)1650-1550MediumStrong
C=C Stretch (Oxazole Ring)1600-1500MediumStrong
CH₂ Scissoring1470-1440MediumWeak
CH₃ Asymmetric Bending~1460MediumMedium
CH₃ Symmetric Bending~1380MediumWeak
C-O-N Stretch (Ring)1300-1000StrongMedium
C-Br Stretch700-500StrongStrong

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

For instance, the crystal structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine has been determined, revealing key features of the substituted oxazole ring system. davidson.edu Based on such analogous structures, it can be predicted that the 3,5-dimethyl-1,2-oxazole ring in this compound will be essentially planar. The bond lengths and angles within the ring are expected to be consistent with those of other isoxazole derivatives.

A crucial aspect of the crystal structure would be the conformation of the 3-bromopropyl substituent at the C4 position. The flexibility of the propyl chain allows for multiple possible torsional angles around the C-C single bonds. The preferred conformation in the solid state will be dictated by a combination of intramolecular steric interactions and intermolecular packing forces within the crystal lattice. It is plausible that the propyl chain adopts a staggered or anti-periplanar conformation to minimize steric hindrance.

The absolute configuration of the molecule, if it were to crystallize in a chiral space group, could also be determined using X-ray crystallography, typically through the use of anomalous dispersion effects. However, as this compound is not inherently chiral, it would be expected to crystallize in a centrosymmetric space group, unless chiral crystallization occurs spontaneously.

The packing of the molecules in the crystal lattice would be governed by van der Waals forces and potentially weak hydrogen bonding interactions involving the hydrogen atoms of the alkyl groups and the nitrogen and oxygen atoms of the oxazole ring or the bromine atom of neighboring molecules. The presence of the relatively heavy bromine atom could also influence the crystal packing.

A hypothetical table of crystallographic parameters, based on what might be expected for a compound of this nature, is provided below. These are not experimental values but are illustrative of the data that would be obtained from an X-ray crystallographic study.

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (Centrosymmetric)
a (Å)~8-12
b (Å)~10-15
c (Å)~15-20
α (°)90
β (°)~90-105
γ (°)90
Volume (ų)~1200-1800
Z (Molecules per unit cell)4 or 8

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) present in a compound. This data is crucial for verifying the empirical and molecular formula of a synthesized compound and for assessing its purity. For this compound, the molecular formula is C₉H₁₂BrNO.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. The molecular weight of C₉H₁₂BrNO is calculated as follows:

Carbon (C): 9 × 12.011 g/mol = 108.099 g/mol

Hydrogen (H): 12 × 1.008 g/mol = 12.096 g/mol

Bromine (Br): 1 × 79.904 g/mol = 79.904 g/mol

Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol

Oxygen (O): 1 × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 230.105 g/mol

From these values, the theoretical percentage of each element can be determined. Experimental values obtained from combustion analysis of a pure sample should closely match these theoretical percentages, typically within a margin of ±0.4%. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

The following table presents the theoretical elemental composition of this compound.

ElementSymbolTheoretical Percentage (%)
CarbonC46.97
HydrogenH5.25
BromineBr34.72
NitrogenN6.09
OxygenO6.95

Computational Chemistry Applications in the Study of 4 3 Bromopropyl 3,5 Dimethyl 1,2 Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the structural and electronic properties of organic molecules. irjweb.com For 4-(3-bromopropyl)-3,5-dimethyl-1,2-oxazole, DFT calculations, typically using a functional like B3LYP with a 6-311G(d,p) basis set, are employed to determine its most stable three-dimensional geometry (ground state). nih.govresearcher.life This process, known as geometry optimization, finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculated geometries can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.govjmaterenvironsci.com The results for the oxazole (B20620) ring are expected to be in close agreement with known values for similar heterocyclic systems.

Illustrative Data Table 6.1: Predicted Structural Parameters for this compound

This table presents hypothetical data based on typical values for substituted oxazoles and alkyl halides calculated using DFT/B3LYP methods.

ParameterAtoms InvolvedPredicted Value
Bond LengthO1-C51.37 Å
Bond LengthN2-C31.30 Å
Bond LengthC4-C(propyl)1.51 Å
Bond LengthC(propyl)-Br1.96 Å
Bond AngleC5-O1-N2105.5°
Bond AngleC4-C5-O1110.2°
Dihedral AngleC5-C4-C(propyl)-C(propyl)~180° (anti) or ~60° (gauche)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for rationalizing chemical reactivity. numberanalytics.comunesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies of these orbitals and the energy gap (ΔE = ELUMO – EHOMO) between them are crucial descriptors of a molecule's reactivity and kinetic stability. irjweb.compku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethyl-1,2-oxazole ring, making it the likely site for electrophilic attack. Conversely, the LUMO would likely have significant contributions from the bromopropyl chain, specifically the antibonding σ* orbital of the C-Br bond, indicating this as the site for nucleophilic attack. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive. irjweb.com

Illustrative Data Table 6.2: Calculated FMO Properties

This table presents hypothetical data based on DFT calculations for similar oxazole derivatives. irjweb.comresearchgate.net

ParameterCalculated Value (eV)Implication
EHOMO-6.85Electron-donating ability (nucleophilicity)
ELUMO-0.95Electron-accepting ability (electrophilicity)
Energy Gap (ΔE)5.90Indicates high kinetic stability and low reactivity

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides highly accurate predictions of spectroscopic data, which are invaluable for structure confirmation and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is the standard for calculating NMR isotropic shielding constants, which can be converted to chemical shifts (δ). researchgate.net By calculating the 1H and 13C chemical shifts for a proposed structure and comparing them to experimental values, one can confidently assign signals and confirm the molecular structure. rsc.orgacs.org Linear regression analysis is often used to correlate the computed shieldings with experimental shifts, improving accuracy. nih.gov

Illustrative Data Table 6.3: Predicted vs. Experimental NMR Chemical Shifts (ppm)

This table presents hypothetical data. Calculated values are typically obtained via the GIAO-DFT method.

AtomCalculated 13C ShiftHypothetical Exp. 13C ShiftProtonCalculated 1H ShiftHypothetical Exp. 1H Shift
C3159.5159.2CH3 on C32.252.28
C4115.8115.6CH3 on C52.402.42
C5168.9168.5CH2 (alpha to ring)2.802.83
CH2-Br32.132.4CH2-Br3.503.54

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.gov The analysis of these calculated normal modes helps in the assignment of experimental spectral bands to specific molecular motions, such as the stretching of the C=N bond in the oxazole ring or the C-Br bond in the side chain. scilit.com Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations are particularly useful for exploring the conformational flexibility of the three-carbon propyl chain. mdpi.comnih.gov

By simulating the molecule's movement over nanoseconds, researchers can map the potential energy landscape associated with the rotation around the C-C single bonds of the propyl linker. This analysis reveals the relative populations of different conformers (e.g., anti vs. gauche) and the energy barriers for interconversion between them. researchgate.net Understanding this flexibility is critical, as the molecule may need to adopt a specific conformation to interact effectively with a biological target like an enzyme's active site.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. rsc.orgucdavis.edu For this compound, a key reaction of interest is the nucleophilic substitution at the carbon atom bonded to the bromine.

Using DFT, the entire reaction pathway can be modeled. This involves:

Locating Reactants and Products: The geometries of the starting material and the final product are optimized.

Identifying the Transition State (TS): The highest-energy point along the reaction coordinate, the transition state, is located. This is a saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state (the activation barrier) is calculated, providing a measure of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: This analysis confirms that the identified transition state correctly connects the reactants and products.

Such studies can elucidate whether a reaction proceeds, for example, through a concerted SN2 mechanism or a stepwise SN1 mechanism, and how the electronic nature of the oxazole ring influences the reactivity of the alkyl bromide side chain. researchgate.netnih.govresearchgate.net

In Silico Modeling of Intermolecular Interactions

Understanding how a molecule interacts with its environment, especially with biological macromolecules, is crucial for fields like drug discovery. In silico modeling provides a detailed picture of these non-covalent interactions. mdpi.comnumberanalytics.com For this compound, key interactions that can be modeled include:

Ligand-Receptor Binding: Molecular docking is a technique used to predict the preferred orientation and binding affinity of a molecule when it binds to a receptor, such as a protein's active site. ekb.egammanu.edu.jo The oxazole ring and its substituents can participate in various interactions that stabilize the complex.

Non-Covalent Interactions: The specific forces governing binding can be analyzed in detail. acs.org

Hydrogen Bonding: The nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom on the propyl chain can participate in halogen bonding, where its region of positive electrostatic potential (the σ-hole) interacts with a nucleophilic atom (like oxygen or nitrogen) on a receptor. researchgate.net

Hydrophobic Interactions: The methyl groups and the alkyl chain can form favorable hydrophobic contacts within a nonpolar binding pocket.

π-π Stacking: The aromatic oxazole ring can stack with aromatic residues (e.g., phenylalanine, tyrosine) in a protein. nih.gov

Advanced methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can further characterize the strength and nature of these interactions. chemrxiv.org Molecular dynamics simulations of the ligand-receptor complex can also assess the stability of the binding pose over time. plos.org

Future Research Directions and Potential Academic Contributions of 4 3 Bromopropyl 3,5 Dimethyl 1,2 Oxazole Research

Development of Chemo- and Regioselective Transformations of the Bromopropyl Moiety

The presence of the 3-bromopropyl group offers a prime site for a variety of chemical modifications. A significant area of future research will involve the development of highly chemo- and regioselective reactions that target this moiety. youtube.comdurgapurgovtcollege.ac.in The ability to precisely control reactions at the terminal bromine atom without affecting the isoxazole (B147169) ring is crucial for the synthesis of complex molecules.

Future investigations will likely focus on nucleophilic substitution reactions, where the bromine is replaced by a wide range of functional groups. nih.govresearchgate.net Developing catalytic systems that enable these substitutions under mild conditions with high functional group tolerance will be a key objective. Furthermore, exploring regioselective reactions along the propyl chain, for instance, through metal-catalyzed cross-coupling reactions, could lead to the synthesis of novel isoxazole derivatives with tailored properties. nih.gov

Table 1: Potential Chemo- and Regioselective Reactions of the Bromopropyl Moiety

Reaction TypeReagent/CatalystPotential ProductResearch Focus
Nucleophilic SubstitutionAzides, Amines, ThiolsAzido-, Amino-, Thio- functionalized isoxazolesMild reaction conditions, high yield, broad substrate scope
Cross-CouplingOrganoboronates, Organostannanes / Palladium or Nickel catalystsAryl- or Alkyl- extended side chainsCatalyst efficiency, regioselectivity at the propyl chain
CyclizationIntramolecular nucleophilesFused heterocyclic systems containing the isoxazole ringControl of ring size, stereoselectivity

Applications in Catalyst Design and Ligand Synthesis

The isoxazole ring, with its nitrogen and oxygen atoms, possesses coordinating properties that make it an attractive scaffold for the design of novel ligands in catalysis. researchgate.net Future research can explore the synthesis of bidentate or polydentate ligands by functionalizing the bromopropyl side chain of 4-(3-Bromopropyl)-3,5-dimethyl-1,2-oxazole with other coordinating moieties. These new ligands could then be complexed with various transition metals to create catalysts for a range of organic transformations.

The steric and electronic properties of the isoxazole ring can be fine-tuned by modifying the substituents, allowing for the development of catalysts with high activity and selectivity. Research in this area could lead to the discovery of new catalytic systems for reactions such as asymmetric synthesis, cross-coupling, and polymerization. researchgate.net

Exploration of Novel Reaction Pathways and Methodologies

Beyond the functionalization of the side chain, the isoxazole ring itself can participate in a variety of chemical transformations. A promising area of future research is the exploration of novel reaction pathways involving this heterocyclic core. For instance, ring-opening reactions of isoxazoles can provide access to highly functionalized linear compounds that are otherwise difficult to synthesize. nih.govresearchgate.netresearchgate.netacs.org

Developing new methodologies for the selective cleavage of the N-O bond in the isoxazole ring of this compound could lead to the formation of valuable synthetic intermediates. organic-chemistry.org Furthermore, investigating cycloaddition reactions where the isoxazole acts as a diene or dienophile could open up new avenues for the construction of complex polycyclic systems. scilit.com

Integration into Materials Science for Functional Polymers and Advanced Materials

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of functional polymers. The bromopropyl group can be converted into a polymerizable moiety, such as a vinyl or acrylate (B77674) group, allowing for its incorporation into polymer chains. The isoxazole ring, on the other hand, can impart specific properties to the resulting polymer, such as thermal stability, specific solubility, or the ability to coordinate with metal ions.

Future research in this area will focus on the synthesis of isoxazole-containing polymers with tailored properties for specific applications. scilit.com These could include advanced materials for electronics, drug delivery systems, or specialized coatings. The ability to precisely control the polymer architecture will be a key factor in achieving the desired material properties.

High-Throughput Synthesis and Screening of Derivatives for Chemical Library Development

The versatility of this compound as a chemical scaffold makes it an ideal candidate for the development of chemical libraries for high-throughput screening. nih.govmdpi.com By systematically reacting the bromopropyl group with a diverse range of building blocks, a large and structurally diverse library of isoxazole derivatives can be generated. nih.govresearchgate.net

These libraries can then be screened against various biological targets to identify new lead compounds for drug discovery. rsc.orgrsc.orgbohrium.comsemanticscholar.orgnih.govresearchgate.net The development of efficient and automated synthetic methods will be crucial for the rapid generation of these libraries. lookchem.com This approach has the potential to accelerate the discovery of new therapeutic agents for a wide range of diseases. ncsu.edu

Q & A

Q. What are the recommended synthetic routes for 4-(3-bromopropyl)-3,5-dimethyl-1,2-oxazole, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves:

  • Step 1 : Reacting 3,5-dimethyl-1,2-oxazole with a bromopropylating agent (e.g., 1,3-dibromopropane) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromopropyl group.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Optimization Strategies :

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .
  • Monitor reaction progress with TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., DMSO vs. THF) to improve yield, as demonstrated in analogous oxazole syntheses (65% yield in DMSO) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key Methodologies :

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: δ 2.2–2.5 ppm (methyl groups on oxazole), δ 3.4–3.7 ppm (bromopropyl CH₂), and δ 4.2–4.5 ppm (oxazole-CH₂-Br).
    • ¹³C NMR : Confirm the oxazole ring (C=O at ~160 ppm) and bromopropyl carbon (C-Br at ~30 ppm).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated for C₈H₁₁BrN₂O: 231.01 g/mol).
  • X-ray Diffraction : Resolve stereochemical ambiguities, as done for related oxazole derivatives .

Q. Reference Data :

TechniqueKey Peaks/ParametersSource
¹H NMRδ 2.3 (s, 6H, CH₃), δ 3.5 (t, 2H)
X-rayCrystallographic space group P2₁/c

Advanced Research Questions

Q. How can structural modifications of the bromopropyl group enhance biological activity?

Methodological Approach :

  • Replace Bromine : Substitute Br with bioisosteres (e.g., -CF₃, -CN) via nucleophilic displacement to alter lipophilicity and target binding .
  • Elongate Chain : Introduce longer alkyl chains (e.g., pentyl) using Grignard reagents to probe steric effects in enzyme active sites.
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against targets like BRD4, where oxazole derivatives show affinity (PDB: 4WIV) .

Case Study :
Replacing Br with a sulfonyl group in 4-[(3,5-dimethyloxazol-4-yl)sulfonyl]cytisine improved hemorheological activity, reducing blood viscosity by 40% in vitro .

Q. How should contradictory data on biological activity be analyzed?

Root Causes and Solutions :

IssueResolution StrategyExample
Varied IC₅₀ valuesStandardize assay conditionsUse identical cell lines
Purity discrepanciesRecrystallize (water/ethanol)65% purity → 95% after crystallization
Stereochemical effectsResolve via X-ray or 2D NMRHMBC confirmed regioisomers

Q. What advanced techniques resolve ambiguities in regioselectivity during synthesis?

  • 2D NMR (COSY, HMBC) : Map spin-spin coupling to confirm bromopropyl attachment to the oxazole ring .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track reaction pathways.
  • Computational Chemistry : DFT calculations (e.g., Gaussian 16) to predict thermodynamically favored products.

Data Example :
HMBC correlations in 4-[(3,5-dimethyloxazol-4-yl)sulfonyl]cytisine confirmed sulfonyl group placement via ¹H-¹³C long-range coupling .

Q. How can in vitro models evaluate the compound’s hemorheological or cytotoxic effects?

Protocols :

  • Blood Viscosity Assay : Use a rotational viscometer to measure viscosity reduction in hyperviscous blood models (reference: pentoxifylline as control) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ calculation via nonlinear regression.
  • Target Engagement : Surface plasmon resonance (SPR) to measure binding kinetics to BRD4 .

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4-(3-Bromopropyl)-3,5-dimethyl-1,2-oxazole
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4-(3-Bromopropyl)-3,5-dimethyl-1,2-oxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.